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Compound of Interest

Compound Name: 2-Methylhexanenitrile

Cat. No.: B1624611 Get Quote

In the landscape of organic synthesis and medicinal chemistry, the functional and structural

attributes of a molecule dictate its utility. 2-Methylhexanenitrile (C₇H₁₃N) emerges as a

significant aliphatic nitrile, not for its complexity, but for the strategic advantages conferred by

its simple branched structure. As a key intermediate, its value lies in the reactivity of the nitrile

group combined with the physicochemical modifications introduced by the methyl branch,

particularly the enhancement of lipid solubility—a critical parameter in the design of

pharmacologically active agents.[1] This guide offers a comprehensive technical overview for

researchers and drug development professionals, detailing the core physical and chemical

properties, spectroscopic signatures, and strategic applications of this versatile building block.

Compound Identification and Core Properties
Accurate identification is the foundation of all scientific work. 2-Methylhexanenitrile is

cataloged under several identifiers, ensuring its unambiguous recognition in global databases.
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Property Value Source

IUPAC Name 2-methylhexanenitrile [2]

CAS Number 20654-42-6 [2][3]

Molecular Formula C₇H₁₃N [2][4][5]

Molecular Weight 111.18 g/mol [2][5]

Synonyms
2-Methylcapronitrile, 2-

Cyanohexane
[2][3]

Physicochemical Properties
The physical properties of 2-Methylhexanenitrile are dictated by its molecular structure: a six-

carbon chain with a nitrile group on C1 and a methyl group on C2. The nitrile group's strong

dipole moment influences its boiling point and solubility, while the alkyl chain imparts nonpolar

character.[1]

Computed Property Value Source

XLogP3-AA 2.5 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Rotatable Bond Count 3 [2]

Topological Polar Surface Area 23.8 Å² [2]

Monoisotopic Mass 111.1048 g/mol [2]

Note: Experimental values for properties like boiling and melting points are not readily available

in public literature; the listed properties are computationally derived and provide reliable

estimates for experimental design.

Spectroscopic Analysis: A Self-Validating Workflow
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Confirming the identity and purity of 2-Methylhexanenitrile is paramount. A multi-

spectroscopic approach provides a self-validating system, where each technique offers

complementary information to build a complete structural picture.

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

Objective: Determine Molecular Weight
Input: 2-Methylhexanenitrile Sample

Output: Mass Spectrum

Expected Result:
Molecular Ion Peak (M+) at m/z = 111

Provides MW

Structural Confirmation of
2-Methylhexanenitrile

Objective: Identify Key Functional Groups
Input: 2-Methylhexanenitrile Sample

Output: IR Spectrum

Expected Result:
Strong, sharp peak at ~2240 cm⁻¹ (C≡N stretch)

Confirms Nitrile

Objective: Elucidate Carbon-Hydrogen Framework
Input: 2-Methylhexanenitrile Sample

Output: ¹H and ¹³C NMR Spectra

Expected Result:
Unique signals confirming the specific arrangement of protons and carbons

Defines Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.

Protocol 1: Mass Spectrometry (MS)
Ionization: Subject the sample to electron impact (EI) ionization.

Analysis: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the

molecular weight.

Expected Outcome: A prominent peak at m/z = 111. The base peak may appear at m/z = 82,

corresponding to the loss of an ethyl group (M-29), a common fragmentation pattern for alkyl

chains.[6]

Protocol 2: Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a thin film of the neat liquid sample between two salt (NaCl or

KBr) plates.

Analysis: Scan the sample across the infrared range (typically 4000-500 cm⁻¹).

Expected Outcome: The defining characteristic is a strong, sharp absorption band in the

range of 2260-2240 cm⁻¹, which is indicative of the C≡N stretching vibration.[7] Additional

peaks in the 2960-2850 cm⁻¹ region will confirm the presence of C-H bonds in the alkyl

structure.[8] The region below 1500 cm⁻¹, known as the fingerprint region, will provide a

unique pattern for the compound.[7]

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g.,

CDCl₃) containing a tetramethylsilane (TMS) standard.

¹H NMR Analysis: The proton NMR spectrum will reveal the number of distinct proton

environments, their integration (ratio), and their splitting patterns (neighboring protons).

Prediction: Expect complex multiplets for the methylene (-CH₂) and methine (-CH)

protons. A doublet for the C2-methyl group and a triplet for the terminal methyl group will

be key identifiers.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows the number of unique

carbon environments.

Prediction: A signal in the 118-125 ppm range is characteristic of a nitrile carbon. The

remaining six signals in the upfield region (~10-40 ppm) will correspond to the carbons of

the 2-methylhexyl group.

Chemical Properties and Synthetic Utility
The reactivity of 2-Methylhexanenitrile is centered on the electrophilic carbon of the nitrile

group. This functional group is a versatile precursor for several other key functionalities, making

it a valuable synthetic intermediate.[1]
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2-Methylhexanenitrile
(R-C≡N)

2-Methylhexanoic Acid
(R-COOH)

Acid/Base Hydrolysis
(H₂O, H⁺/OH⁻)

2-Methylhexylamine
(R-CH₂NH₂)

Reduction
(e.g., LiAlH₄ or H₂/Catalyst)

Click to download full resolution via product page

Caption: Key Reactions of the Nitrile Group.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a

carboxylic acid (2-methylhexanoic acid). This is a fundamental transformation for creating

branched-chain fatty acid analogues.

Reduction: The nitrile group is readily reduced to a primary amine (2-methylhexylamine)

using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic

hydrogenation. This pathway is crucial for synthesizing bioactive amine compounds.[1]

The branched nature of the molecule provides steric hindrance that can influence reaction

rates compared to linear nitriles. More importantly, it enhances lipophilicity, a property that can

improve a drug candidate's ability to cross biological membranes.[1]

Applications in Research and Drug Development
2-Methylhexanenitrile serves as a vital building block in several areas:

Pharmaceutical Intermediates: It is a precursor for synthesizing more complex molecules

where a branched alkyl chain is desired for optimizing pharmacokinetic properties like

absorption and distribution.[1][9] The introduction of a methyl group can modulate a drug's

interaction with its target receptor or enzyme.

Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this nitrile are

used in the development of new pesticides and herbicides.[9]

Fragrance Industry: Aliphatic nitriles are often used in the creation of fragrances and flavors.

[1]
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methylhexanenitrile must be consulted, data

from analogous compounds like 2,2-dimethylhexanenitrile and hexanenitrile suggest the

following precautions are necessary.[10][11]

Hazards: Likely to be a flammable liquid and vapor.[10] Harmful if swallowed, inhaled, or in

contact with skin.[10][11] May cause serious skin and eye irritation.

Handling:

Work in a well-ventilated area, preferably a chemical fume hood.[12]

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety

goggles, and a lab coat.[10][12]

Keep away from heat, sparks, and open flames.[10] Ground equipment to prevent static

discharge.

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials.[11][12]

Conclusion
2-Methylhexanenitrile is a strategically important chemical intermediate whose value is

derived from the interplay between its reactive nitrile functionality and its branched alkyl

structure. Its utility in synthesizing amines and carboxylic acids, coupled with the lipophilicity-

enhancing properties of its branched chain, makes it a significant tool for researchers in

medicinal chemistry and materials science. A thorough understanding of its spectroscopic

properties is essential for its correct identification and use in complex synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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